molecular formula C18H19ClN4O B13449390 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol

Cat. No.: B13449390
M. Wt: 342.8 g/mol
InChI Key: YUFIEOIPFQOEAY-UHFFFAOYSA-N
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Description

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is a tricyclic compound known for its significant pharmacological properties. It is commonly referred to as clozapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia . This compound is notable for its unique chemical structure, which contributes to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves multiple steps. One common synthetic route starts with the formation of the dibenzo[b,e][1,4]diazepine core, followed by chlorination and subsequent introduction of the piperazine moiety . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, involving stringent control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted analogs. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves its interaction with multiple neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, the compound affects other neurotransmitter systems, including adrenergic, histaminergic, and cholinergic pathways .

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-4-ol

InChI

InChI=1S/C18H19ClN4O/c1-22-8-10-23(11-9-22)18-12-4-2-3-5-14(12)20-15-7-6-13(19)17(24)16(15)21-18/h2-7,20,24H,8-11H2,1H3

InChI Key

YUFIEOIPFQOEAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3O)Cl)NC4=CC=CC=C42

Origin of Product

United States

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